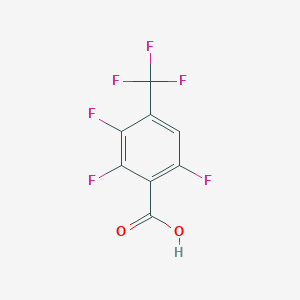

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid

Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid (CAS 28314-80-9) is a fluorinated aromatic carboxylic acid characterized by three fluorine atoms at positions 2, 3, and 6 of the benzene ring and a trifluoromethyl (-CF₃) group at position 3. This compound is part of a broader class of fluorinated benzoic acids, which are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their enhanced stability, lipophilicity, and resistance to metabolic degradation .

Properties

Molecular Formula |

C8H2F6O2 |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H2F6O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |

InChI Key |

QWOCVHZTKMSWRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(=O)O)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-step Halogenation and Fluorination Route

One patented method involves the following sequence:

- Acylation of a substituted benzene derivative with thionyl chloride to form an acyl chloride intermediate.

- Photochlorination of the acyl chloride to introduce chlorine atoms at specific positions on the aromatic ring.

- Fluorination of the chlorinated intermediate using hydrogen fluoride under controlled temperature and pressure conditions to replace chlorine atoms with fluorine.

- Hydrolysis of the fluorinated intermediate to yield the target trifluoromethylbenzoic acid derivative.

This method achieves high purity (up to 99.8%) and yield (around 95%) of trifluoromethylbenzoic acid derivatives. The process uses specialized equipment such as autoclaves for fluorination and controlled reflux systems for hydrolysis. Reaction conditions typically involve temperatures around 100°C and pressures of 2.2–2.4 MPa during fluorination.

Oxidation of Trifluoromethylbenzaldehyde

Another well-documented approach is the oxidation of 4-(trifluoromethyl)benzaldehyde using a catalytic system comprising copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate in water under oxygen atmosphere at 70°C. The reaction proceeds under atmospheric pressure with stirring and oxygen bubbling for about 1 hour. After completion, the product is isolated by centrifugation and washing, yielding 4-(trifluoromethyl)benzoic acid with 99% yield and high purity.

Although this method is described for 4-(trifluoromethyl)benzoic acid, it establishes a precedent for oxidation of trifluoromethyl-substituted benzaldehydes, which may be adapted for the preparation of this compound analogs.

Hydrolysis of Trichloromethyl Derivatives

Hydrolysis of trichloromethyl-substituted trifluoromethylbenzene derivatives in the presence of zinc acetate and controlled addition of water at elevated temperatures (around 140°C) can yield trifluoromethylbenzoic acids. The reaction involves slow addition of water over 12–18 hours with subsequent filtration, washing, and acidification steps to isolate the acid product with purity up to 99.9% and yields around 80%.

This method highlights the importance of controlled hydrolysis and purification steps to achieve high-quality trifluoromethylbenzoic acid derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The fluorination step using hydrogen fluoride is critical for introducing fluorine atoms selectively and requires careful control of temperature and pressure to maximize yield and minimize side reactions.

- The oxidation method using copper and cobalt catalysts under oxygen is environmentally friendly and avoids harsh fluorination reagents but may require adaptation for multi-fluorinated substrates.

- Hydrolysis of trichloromethyl intermediates is a classical approach that provides good purity but involves longer reaction times and careful control of water addition to avoid incomplete hydrolysis or side products.

- Purification typically involves crystallization from ethyl acetate or toluene to achieve high purity crystalline products.

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and melting point determination are used to confirm product purity and identity.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group, this compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Fluorinating Agents: Fluorine gas, trifluoromethyl iodide, and trifluoromethyl sulfonic acid are commonly used in the synthesis and modification of this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various fluorinated aromatic compounds and derivatives with modified functional groups .

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity with various molecules, affecting pathways involved in chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid and related fluorinated benzoic acids:

Key Observations:

Substitution Patterns: The trifluoromethyl group in this compound contributes to strong electron-withdrawing effects, enhancing its acidity (lower pKa) compared to non-CF₃ analogs like 2,3,4-Trifluorobenzoic acid . Hydroxyl or methoxy groups (e.g., in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid) increase polarity, making these compounds more water-soluble but less lipophilic than the target compound .

Reactivity and Applications :

- Nitro-substituted derivatives (e.g., 4-Nitro-2-(trifluoromethyl)benzoic acid) exhibit higher reactivity in electrophilic aromatic substitution, making them useful for synthesizing explosives or dyes .

- The multiple fluorine atoms in this compound improve metabolic stability, a critical feature in pharmaceutical intermediates (e.g., for kinase inhibitors or anti-inflammatory agents) .

Synthetic Challenges: Introducing multiple fluorine atoms requires specialized fluorination techniques, such as halogen exchange or directed ortho-metalation, which can be cost-intensive compared to synthesizing mono-fluorinated analogs .

Biological Activity

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 236.09 g/mol. Its unique structure, characterized by multiple fluorine substituents, imparts distinctive chemical properties that influence its biological activity. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

The compound serves as an important intermediate in the synthesis of various biologically active molecules, including potential pharmaceuticals. Its interactions with enzymes, particularly aspartyl proteases such as Plasmepsin I and II, are crucial in the context of malaria treatment. The presence of fluorine enhances the compound's lipophilicity, potentially leading to increased bioavailability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄F₆O₂ |

| Molecular Weight | 236.09 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

Cellular Effects

Research indicates that this compound can significantly influence cellular processes. It modulates cell signaling pathways and gene expression, affecting metabolic pathways and cellular homeostasis. The compound has been shown to alter the activity of key signaling molecules and transcription factors, leading to changes in gene transcription.

Case Study: Interaction with Cytochrome P450

One notable study examined the interaction between this compound and cytochrome P450 enzymes. These enzymes are vital for drug metabolism and synthesis. The study found that this compound acts as an inhibitor of certain cytochrome P450 isoforms, which could have implications for drug interactions and pharmacokinetics.

The mechanism of action involves specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. This binding alters enzyme activity and can influence gene expression through interactions with regulatory proteins.

Temporal Effects in Laboratory Settings

Studies show that the stability and degradation of this compound are critical for its long-term effects on cellular function. While it remains stable under standard laboratory conditions, prolonged exposure may lead to diminished activity due to gradual degradation.

Toxicological Profile

Despite its potential therapeutic applications, the compound has been associated with adverse effects in high doses. Studies indicate that it may cause liver and kidney effects at elevated concentrations. A NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was reported based on liver and kidney effects observed in rat studies .

Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rats) | NOAEL: 10 mg/kg; liver/kidney effects |

| Chronic Exposure | Neoplastic lesions in multiple organs |

| Inhalation Studies | Concentration-dependent effects observed |

Q & A

Q. What are the established synthetic routes for 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential fluorination of a benzoic acid precursor. For example, nucleophilic aromatic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine atoms at specific positions. The trifluoromethyl group is often introduced via Ullmann coupling or by reacting with trifluoromethyl halides under palladium catalysis. Post-synthesis purification is achieved via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the target compound .

Q. What spectroscopic techniques are prioritized for structural confirmation?

Key techniques include:

- 19F NMR : To confirm fluorine substitution patterns and assess electronic environments.

- 1H NMR : For aromatic proton assignments, though splitting patterns may be complex due to fluorine coupling.

- IR spectroscopy : To verify the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : For molecular ion validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are common applications in pharmaceutical research?

The compound’s trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. It is used as a building block for bioactive molecules, particularly in designing enzyme inhibitors (e.g., kinase inhibitors) or anti-inflammatory agents. The fluorine atoms contribute to metabolic stability and binding specificity .

Q. How to address solubility challenges during in vitro assays?

Use polar aprotic solvents like DMSO for stock solutions. For aqueous systems, employ co-solvents (e.g., PEG-400) or prepare sodium/potassium salts via neutralization with NaOH/KOH. Dynamic light scattering (DLS) can monitor aggregation in biological buffers .

Q. What purification methods are effective post-synthesis?

Recrystallization from ethanol/water mixtures is common. For complex mixtures, silica gel column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be resolved?

Regioselectivity is controlled using directing groups (e.g., nitro or methoxy groups) that guide fluorination to specific positions. Computational tools like density functional theory (DFT) predict reactive sites, while experimental validation employs single-crystal X-ray diffraction to confirm substitution patterns .

Q. How to resolve contradictions in NMR data for fluorinated benzoic acids?

Discrepancies between predicted and observed NMR peaks arise due to anisotropic effects of fluorine. Use 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignments. Computational NMR prediction tools (e.g., GIAO method) model shielding effects, aiding peak interpretation .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Co-crystallization with co-formers (e.g., nicotinamide) enhances crystal packing. Solvent screening (e.g., DMF/water vs. THF/heptane) optimizes lattice formation. Refinement using SHELXL with TWIN commands resolves twinning issues common in fluorinated compounds .

Q. How to assess electronic effects of fluorine substituents on acidity?

Experimentally, measure pKa via potentiometric titration in aqueous/organic solvent mixtures. Computationally, DFT calculations (e.g., B3LYP/6-311++G**) evaluate substituent effects on deprotonation energy. Correlate results with Hammett σ constants for meta/para-fluorine impacts .

Q. How to analyze intermolecular interactions in the solid state?

Hirshfeld surface analysis (via CrystalExplorer) quantifies contacts like F···H or π-stacking. Mercury software visualizes packing motifs and hydrogen-bonding networks, while energy frameworks assess lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.